![molecular formula C28H21ClS2 B1680129 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride CAS No. 41134-88-7](/img/structure/B1680129.png)
8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride
Vue d'ensemble
Description
NSC156529 downregulates AKT1 signaling, efficiently decreasing the proliferation of human cancer cells in vitro, and substantially inhibiting the growth of prostate tumor xenografts in vivo.
Activité Biologique
The compound 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride (commonly referred to as Compound A) exhibits significant biological activity that has garnered attention in medicinal chemistry and cancer research.
- IUPAC Name : this compound
- Molecular Formula : C28H21ClS2
- Molecular Weight : 469.06 g/mol
- CAS Number : Not specified in the search results.
Compound A primarily functions through the modulation of key biochemical pathways associated with cancer cell proliferation and apoptosis:
- Target Interaction : The compound is known to interact with cellular pathways involving the p53 tumor suppressor protein , which plays a crucial role in regulating the cell cycle and preventing tumor formation.
- Mode of Action : It is hypothesized that Compound A enhances the stability and activation of p53 by downregulating its negative regulators such as MDMX (also known as MDM4) . This leads to increased transcription of p53 target genes that promote cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have reported on the anticancer properties of Compound A:
- In vitro Studies : Research indicated that Compound A effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis via p53 activation |
HT29 (Colon) | 4.8 | Cell cycle arrest and apoptosis |
Pharmacokinetics
The pharmacokinetic profile of Compound A suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed following administration.
- Distribution : High tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily metabolized in the liver with several metabolites identified that retain some biological activity.
Safety and Toxicity Profile
Initial toxicity assessments indicate that Compound A has a relatively low toxicity profile compared to traditional chemotherapeutics:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses in animal models.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Propriétés
IUPAC Name |
8-methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21S2.ClH/c1-19-22-14-8-16-25(29-20-10-4-2-5-11-20)27(22)24-18-30(21-12-6-3-7-13-21)26-17-9-15-23(19)28(24)26;/h2-17H,18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVNXJBZZWIIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C3C[S+](C4=CC=CC1=C34)C5=CC=CC=C5)SC6=CC=CC=C6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41134-88-7 | |
Record name | NSC156529 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.